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1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

DNA-PK inhibition Kinase selectivity Electrophilicity

1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (MF: C₁₃H₁₁N₅O; MW: 253.26 g·mol⁻¹) is a fully aromatic, 2,6,7-trisubstituted [1,2,4]triazolo[1,5-a]pyrimidine bearing a 3‑pyridyl group at C‑2, a methyl group at C‑7, and an acetyl group at C‑6. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged kinase‑inhibitor template, with crystallographically validated binding to CDK2 (PDB 2c6k) and DNA‑PK.

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
Cat. No. B4424874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)C
InChIInChI=1S/C13H11N5O/c1-8-11(9(2)19)7-15-13-16-12(17-18(8)13)10-4-3-5-14-6-10/h3-7H,1-2H3
InChIKeyGXICWILIGXKWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone – Core Scaffold & Procurement-Relevant Identity


1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (MF: C₁₃H₁₁N₅O; MW: 253.26 g·mol⁻¹) is a fully aromatic, 2,6,7-trisubstituted [1,2,4]triazolo[1,5-a]pyrimidine bearing a 3‑pyridyl group at C‑2, a methyl group at C‑7, and an acetyl group at C‑6 . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged kinase‑inhibitor template, with crystallographically validated binding to CDK2 (PDB 2c6k) and DNA‑PK [1]. The C‑2 (hetero)aryl substituent and the C‑6 carbonyl geometry are established determinants of kinase selectivity and cellular potency in this chemical class [2].

Why Generic Substitution Fails for 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone in Chemical Biology and Drug Discovery


Simply replacing 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone with a generic “triazolopyrimidine building block” or even a positional isomer is chemically and biologically unsound. The C‑6 acetyl group cannot be mimicked by a methyl ester (e.g., methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, CAS 907971‑24‑8) because the ester and ketone impart different electrophilicity, hydrogen‑bond acceptor angles, and metabolic liabilities . Critically, the pyridin‑3‑yl isomer at C‑2 positions the nitrogen lone pair into a distinct vector compared with the pyridin‑4‑yl isomer, altering the hydrogen‑bond network within the kinase hinge region [1]. SAR studies on triazolo[1,5-a]pyrimidine CDK2 inhibitors demonstrate that a single‑atom shift in the heteroaryl substituent can change selectivity versus GSK‑3β by >100‑fold [2]. Therefore, any “in‑class” substitution risks invalidating structure‑activity relationships, off‑target profiles, and intellectual‑property boundaries.

Quantitative Differentiation Evidence for 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Versus Closest Analogs


C‑6 Substituent Electronic Effect: Acetyl vs. Methyl Ester in DNA‑PK Inhibition

The C‑6 acetyl group of the target compound presents a distinct electronic and steric profile compared to the methyl ester of the benchmark analog methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971‑24‑8). The ester analog is reported to inhibit DNA‑dependent protein kinase (DNA‑PK) with an IC₅₀ of approximately 400 nM in HeLa cell extract assays [1]. The acetyl group is more electrophilic and lacks the ester oxygen lone pairs that can engage in off‑target hydrogen bonds. This difference is predicted to confer a distinct kinase‑selectivity fingerprint, as documented for analogous triazolo[1,5-a]pyrimidine C‑6 substituent pairs .

DNA-PK inhibition Kinase selectivity Electrophilicity

Positional Isomer Selectivity: Pyridin‑3‑yl vs. Pyridin‑4‑yl in CDK2 Hinge Binding

The pyridin‑3‑yl substituent at C‑2 of the target compound orients the pyridine nitrogen in a meta relationship relative to the triazolopyrimidine core, whereas the pyridin‑4‑yl isomer (available as 1-[7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone) positions the nitrogen para. Crystallographic evidence from CDK2–triazolo[1,5-a]pyrimidine co‑complexes (PDB 2c6k) demonstrates that the hinge‑binding hydrogen‑bond network is exquisitely sensitive to heteroaryl nitrogen placement [1]. SAR studies on this scaffold show that subtle changes in the C‑2 aryl group can modulate CDK2 IC₅₀ by >10‑fold and selectivity over GSK‑3β by >100‑fold; the lead compound in that series achieved CDK2 IC₅₀ = 120 nM and 167‑fold selectivity over GSK‑3β [2].

CDK2 inhibition Hinge-binding geometry Positional isomerism

PDE2A Inhibitor Scaffold Potential: Triazolo[1,5-a]pyrimidine Core with C‑2 Pyridyl Substitution

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold bearing a C‑2 (hetero)aryl substituent has been validated as a phosphodiesterase 2A (PDE2A) inhibitor chemotype. In an optimized series, lead compound 46 achieved PDE2A IC₅₀ = 1.3 ± 0.39 nM with ~100‑fold selectivity over other PDE isoforms, clean cytochrome P450 profile, and in vivo target occupancy [1]. The target compound’s pyridin‑3‑yl group at C‑2 and acetyl group at C‑6 map directly onto the SAR determinants identified in that hit‑to‑lead exploration, distinguishing it from simpler triazolopyrimidine PDE2 inhibitors that lack the C‑2 heteroaryl vector [2].

PDE2A inhibition CNS drug discovery Selectivity profiling

Physicochemical Differentiation: LogP, PSA, and Hydrogen‑Bond Acceptor Count Versus 6‑Carboxylate and 2‑Des‑pyridyl Analogs

The target compound (MF: C₁₃H₁₁N₅O; MW: 253.26) has a calculated topological polar surface area (TPSA) of approximately 72.9 Ų and a consensus LogP of ~1.5, placing it within lead‑like chemical space. In contrast, the 6‑carboxylate methyl ester analog (CAS 907971‑24‑8; TPSA ≈ 86.1 Ų; LogP ~1.8) has an additional hydrogen‑bond acceptor, which can reduce passive membrane permeability. The simpler 2‑unsubstituted analog (CAS 320416‑90‑8; MF: C₈H₈N₄O; MW: 176.18; TPSA ≈ 56.4 Ų) lacks the pyridyl group entirely, reducing both molecular recognition capacity and target‑binding enthalpy . These differences are material for CNS penetration and kinase‑selectivity optimization.

Drug-likeness Physicochemical properties Permeability

Procurement‑Optimized Application Scenarios for 1-[7-Methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone


CDK2‑Selective Chemical Probe Design Using Pyridin‑3‑yl Hinge‑Binding Geometry

The target compound’s pyridin‑3‑yl group and triazolo[1,5-a]pyrimidine core mimic the ATP adenine ring system. Co‑crystal structures (PDB 2c6k) confirm that this scaffold engages the CDK2 hinge region via a bidentate hydrogen‑bond network [1]. The C‑6 acetyl group can be employed as a synthetic handle for further derivatization (e.g., Claisen condensation, reductive amination) to generate focused libraries targeting CDK2 with selectivity over GSK‑3β, building on the reported 167‑fold selectivity window [2].

DNA‑PK Inhibitor Optimization with Non‑Ester C‑6 Warhead

The C‑6 acetyl group differentiates this compound from the DNA‑PK‑inhibiting methyl ester analog (IC₅₀ ~400 nM). The acetyl carbonyl is less susceptible to esterase‑mediated hydrolysis and may confer improved metabolic stability in cellular assays [1]. Structure‑based design efforts can exploit the acetyl group as a bioisostere of the ester to maintain DNA‑PK affinity while reducing off‑target interactions associated with the ester oxygen lone pairs [2].

PDE2A Inhibitor Lead Generation with C‑2 Pyridyl Pharmacophore

The C‑2 pyridin‑3‑yl group aligns with the pharmacophore of sub‑nanomolar PDE2A inhibitors reported by Janssen (lead compound 46: PDE2A IC₅₀ = 1.3 nM) [1]. The target compound can serve as a key intermediate in synthesizing PDE2A‑targeted CNS agents, where the pyridyl nitrogen is critical for PDE2A active‑site recognition and isoform selectivity (>100‑fold over PDE1–11) [2].

Physicochemical Property‑Driven CNS Lead Optimization

With a TPSA of ~72.9 Ų and LogP of ~1.5, the target compound resides in favorable CNS drug‑like space (TPSA < 90 Ų; LogP 1–3), unlike the more polar methyl ester analog (TPSA ~86 Ų). This makes it a preferred starting point for CNS‑penetrant kinase or PDE2 inhibitor programs, where balancing passive permeability and target engagement is critical [1].

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